

# Fluopipamine CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fluopipamine**  
Cat. No.: **B5048541**

[Get Quote](#)

## An In-depth Technical Guide to Fluvoxamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) with significant applications in the treatment of various psychiatric disorders. This document details its chemical properties, pharmacokinetics, mechanism of action, and relevant experimental protocols, presented in a format tailored for research and development professionals.

## Core Chemical and Physical Properties

Fluvoxamine is an aralkylketone-derivative agent, structurally distinct from other SSRIs.<sup>[1]</sup> Its fundamental properties are summarized below.

| Property          | Value                                                                            | Source              |
|-------------------|----------------------------------------------------------------------------------|---------------------|
| CAS Number        | 54739-18-3                                                                       | <a href="#">[2]</a> |
| Molecular Formula | C <sub>15</sub> H <sub>21</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>     | <a href="#">[3]</a> |
| Molecular Weight  | 318.34 g/mol                                                                     | <a href="#">[3]</a> |
| IUPAC Name        | 2-{{(E)-{5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino}oxy}ethanamine | <a href="#">[3]</a> |

## Pharmacokinetic Profile

Fluvoxamine undergoes extensive metabolism in the liver.[2][4] Its pharmacokinetic parameters are crucial for understanding its clinical efficacy and potential drug interactions.

| Parameter                         | Value                                                                          | Source    |
|-----------------------------------|--------------------------------------------------------------------------------|-----------|
| Bioavailability                   | ~53%                                                                           | [4][5]    |
| Plasma Protein Binding            | ~77-80%                                                                        | [3][4][5] |
| Elimination Half-life             | 12-15 hours (single dose), 22 hours (repeated dosing)                          | [3][4]    |
| Time to Peak Plasma Concentration | 2-8 hours (capsules, film-coated tablets), 4-12 hours (enteric-coated tablets) | [4][6]    |
| Metabolism                        | Primarily hepatic via CYP2D6 and CYP1A2                                        | [2][3]    |
| Excretion                         | Primarily renal (94% as metabolites)                                           | [3]       |

## Mechanism of Action

Fluvoxamine's therapeutic effects are primarily attributed to its potent and selective inhibition of serotonin (5-HT) reuptake in the presynaptic neuron.[1][7] This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][7]

In addition to its primary mechanism as an SSRI, Fluvoxamine is a potent agonist of the sigma-1 receptor (S1R), with a high affinity ( $K_i = 36$  nM).[8][9][10] This interaction is believed to contribute to its anxiolytic and antidepressant effects, and may also play a role in its neuroprotective and anti-inflammatory properties.[8][11][12] Fluvoxamine has negligible affinity for other receptors, including adrenergic, muscarinic, dopaminergic, and histaminergic receptors.[5][8]



[Click to download full resolution via product page](#)

Fluvoxamine's primary mechanism of action: SERT inhibition.



[Click to download full resolution via product page](#)

Fluvoxamine's agonistic activity at the Sigma-1 Receptor.

## Experimental Protocols

Clinical Trial Methodology for Obsessive-Compulsive Disorder (OCD)

A common experimental design to evaluate the efficacy of Fluvoxamine in treating OCD is a multicentre, randomized, double-blind, placebo-controlled trial.[13]

- Participants: Patients with a primary diagnosis of OCD.
- Washout Phase: A placebo washout period is initiated before randomization.
- Randomization: Patients are randomly assigned to receive either Fluvoxamine or a placebo.
- Dosage: Fluvoxamine is administered at a daily dose ranging from 100-300 mg.[13][14]

- Duration: The treatment period typically lasts for 10 weeks.[13]
- Efficacy Assessment: Efficacy is measured using standardized scales such as the Yale-Brown Obsessive-Compulsive Scale (Y-BOCS) and the National Institute of Mental Health Obsessive-Compulsive (NIMH-OC) scale.[13]



[Click to download full resolution via product page](#)

Workflow of a placebo-controlled trial for Fluvoxamine in OCD.

#### In Vitro Endocytic Trafficking Assay

To investigate the cellular mechanisms of Fluvoxamine, endocytic trafficking can be assessed in a cell line such as HEK293T.[15]

- Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% bovine serum.
- Treatment: Cells are treated with varying concentrations of Fluvoxamine for a specified duration (e.g., 1 hour).
- Endocytosis Measurement: Endocytosis can be quantified by measuring the uptake of a membrane dye (e.g., FM dye) or a fluorescently labeled protein (e.g., SARS-CoV-2 spike protein).
- Quantification: The internalization of the label is measured, often as a ratio of the internal signal to the surface signal.

#### Positron Emission Tomography (PET) for Sigma-1 Receptor Occupancy

To examine the *in vivo* binding of Fluvoxamine to sigma-1 receptors in the human brain, Positron Emission Tomography (PET) can be employed.<sup>[9]</sup>

- Radioligand: A selective sigma-1 receptor ligand, such as  $[11\text{C}]$ SA4503, is used.
- Procedure: Each subject undergoes two PET scans: one before and one after a single oral administration of Fluvoxamine.
- Data Acquisition: Dynamic PET data is acquired with arterial blood sampling.
- Analysis: The binding potential of the radioligand in various brain regions is calculated using a suitable compartmental model (e.g., a 2-tissue 3-compartment model) to determine receptor occupancy by Fluvoxamine.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PathWhiz [pathbank.org]

- 2. ClinPGx [clinpgx.org]
- 3. Fluvoxamine - Wikipedia [en.wikipedia.org]
- 4. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]
- 8. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Treatment of obsessive-compulsive disorder with fluvoxamine: a multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Management of obsessive-compulsive disorder with fluvoxamine extended release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low-Dose Fluvoxamine Modulates Endocytic Trafficking of SARS-CoV-2 Spike Protein: A Potential Mechanism for Anti-COVID-19 Protection by Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fluopipamine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b5048541#fluopipamine-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b5048541#fluopipamine-cas-number-and-molecular-weight)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)